molecular formula C13H17NO5 B030497 5-(Ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrrole-3-propanoic Acid Methyl Ester CAS No. 54278-05-6

5-(Ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrrole-3-propanoic Acid Methyl Ester

Cat. No. B030497
Key on ui cas rn: 54278-05-6
M. Wt: 267.28 g/mol
InChI Key: FKTKTQYEWVQOAU-UHFFFAOYSA-N
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Patent
US06855730B2

Procedure details

3,5-Dimethyl-4-(2-methoxycarbonylethyl)-1H-pyrrole-2-carboxylic acid ethyl ester (127 g) was dissolved in acetic acid (1900 mL), water (1900 mL) and tetrahydrofuran (1900 mL) and cooled to −30° C. Cerric ammonium nitrate (1097 g) was added in portions with stirring to give a reddish-orange suspension. The suspension was stirred at 0° C. for 2 hours, neutralized to pH 7 with sodium bicarbonate and extracted with ethyl acetate (2000 mL). The ethyl acetate layer was separated, washed with brine (200 mL) and dried over anhydrous sodium sulfate (20 g). The solvent was removed to give 80.2 g (60%) of 5-formyl-4-(2-methoxycarbonylethyl)-3-methyl-1H-pyrrole-2-carboxylic acid ethyl ester as an oil.
Quantity
1900 mL
Type
solvent
Reaction Step One
Name
Quantity
1900 mL
Type
reactant
Reaction Step Two
Quantity
1900 mL
Type
solvent
Reaction Step Two
Quantity
1097 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[NH:7][C:8]([CH3:18])=[C:9]([CH2:12][CH2:13][C:14]([O:16][CH3:17])=[O:15])[C:10]=1[CH3:11])=[O:5])[CH3:2].O.[N+]([O-])([O-])=[O:21].[NH4+].C(=O)(O)[O-].[Na+]>C(O)(=O)C.O1CCCC1>[CH2:1]([O:3][C:4]([C:6]1[NH:7][C:8]([CH:18]=[O:21])=[C:9]([CH2:12][CH2:13][C:14]([O:16][CH3:17])=[O:15])[C:10]=1[CH3:11])=[O:5])[CH3:2] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
127 g
Type
reactant
Smiles
C(C)OC(=O)C=1NC(=C(C1C)CCC(=O)OC)C
Name
Quantity
1900 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1900 mL
Type
reactant
Smiles
O
Name
Quantity
1900 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
1097 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a reddish-orange suspension
STIRRING
Type
STIRRING
Details
The suspension was stirred at 0° C. for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2000 mL)
CUSTOM
Type
CUSTOM
Details
The ethyl acetate layer was separated
WASH
Type
WASH
Details
washed with brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate (20 g)
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1NC(=C(C1C)CCC(=O)OC)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 80.2 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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